

Application Notes and Protocols for C-137690 In Vitro Kinase Assay

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Compound of Interest

Compound Name: CCT 137690

Cat. No.: B1683879

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Introduction

CCT137690 is a potent and highly selective, orally bioavailable small molecule inhibitor of Aurora kinases.^{[1][2][3][4][5][6]} It demonstrates significant anti-proliferative activity across a range of human tumor cell lines by disrupting mitotic progression, which ultimately leads to apoptosis.^{[4][6][7]} CCT137690 targets Aurora A, Aurora B, and Aurora C with low nanomolar efficacy.^{[1][2][5]} These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of CCT137690 against its target kinases.

Data Presentation

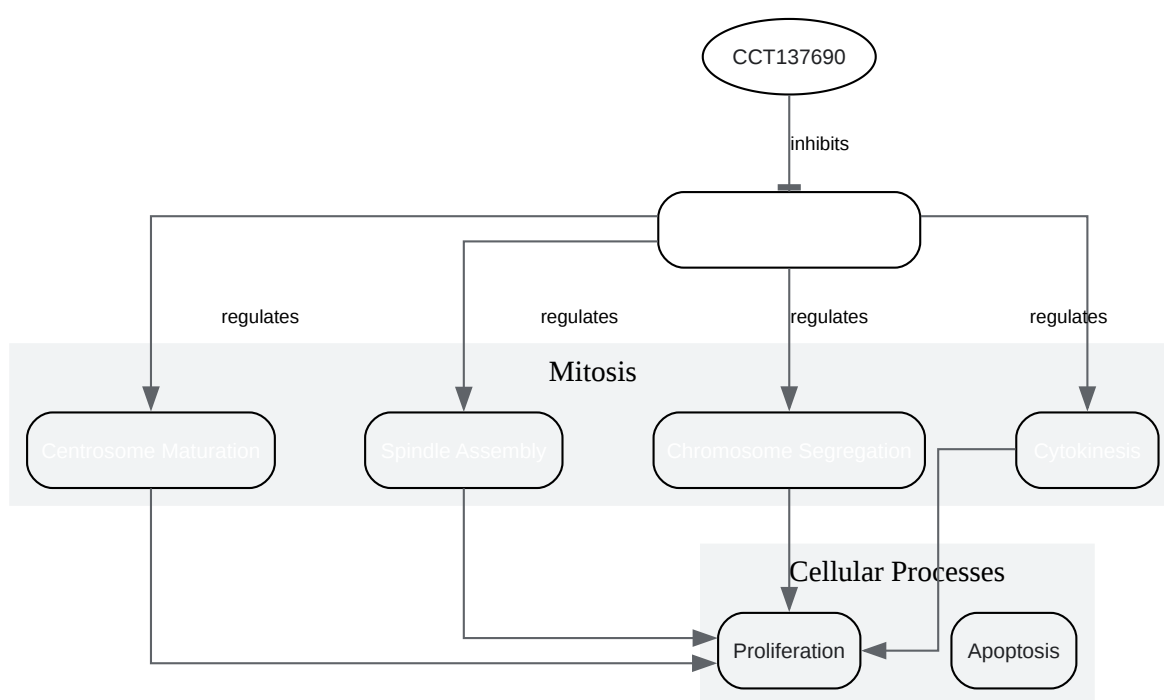
The inhibitory activity of CCT137690 against Aurora kinases is summarized in the table below. The half-maximal inhibitory concentration (IC₅₀) values were determined using a biochemical in vitro kinase assay.

Kinase Target	CCT137690 IC ₅₀ (nM)
Aurora A	15
Aurora B	25
Aurora C	19

Data sourced from multiple references.[1][2][3][5]

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of Aurora kinases, which are key regulators of mitosis. CCT137690 inhibits these kinases, leading to a cascade of events that disrupt cell division and induce apoptosis.



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Caption: Simplified Aurora Kinase Signaling Pathway.

Experimental Protocols

Two common methods for in vitro kinase assays are provided below. Method 1 describes a radiometric assay, which was utilized to generate the IC₅₀ values for CCT137690. Method 2 details a luminescence-based assay, which is a widely used non-radioactive alternative.

Method 1: Radiometric Kinase Assay (Flashplate Assay)

This protocol is adapted from the method used to determine the IC₅₀ values of CCT137690.[1]

Materials:

- 384-well Basic Flashplate®
- Recombinant human Aurora A, Aurora B, or Aurora C enzyme
- Myelin Basic Protein (MBP) as a substrate
- CCT137690
- Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM NaCl, 2.5 mM MgCl₂, 1 mM DTT
- Adenosine 5'-triphosphate (ATP)
- [γ -³³P]ATP
- 2% Dimethyl sulfoxide (DMSO) in water
- 10 mM Sodium pyrophosphate
- Phosphate-Buffered Saline (PBS)
- TopCount-NXT™ Microplate Scintillation and Luminescence Counter

Procedure:

- Plate Coating: Coat the 384-well Flashplates® overnight at 4°C with 100 µg/mL dithiothreitol (DTT) in PBS. Wash the plates twice with PBS before use.
- Compound Preparation: Prepare serial dilutions of CCT137690 in 2% DMSO.
- Assay Reaction:
 - Add 5 µL of the diluted CCT137690 or 2% DMSO (for control wells) to each well.

- Prepare a master mix containing kinase buffer, 1 mM MBP, 20 μ M ATP, and 0.025 μ Ci/ μ L [γ - 33 P]ATP.
- Add 15 μ L of the master mix to each well.
- Initiate the kinase reaction by adding 250 ng of the respective Aurora kinase enzyme to each well.
- Incubation: Shake the plate for approximately 2 minutes on a flat-bed plate shaker and then incubate for 2 hours at room temperature.
- Stopping the Reaction: Stop the reaction by washing the plate twice with 10 mM sodium pyrophosphate.
- Detection: Read the plate on a TopCount-NXT™ to measure the incorporation of 33 P into the MBP substrate.
- Data Analysis: Calculate the percent inhibition for each concentration of CCT137690 and determine the IC50 value by fitting the data to a dose-response curve.

Method 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)

This protocol is a general guideline for a non-radioactive kinase assay.[\[8\]](#)[\[9\]](#)

Materials:

- White, opaque 96-well or 384-well plates
- Recombinant human Aurora A, Aurora B, or Aurora C enzyme
- Suitable kinase substrate (e.g., Myelin Basic Protein)
- CCT137690
- Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP

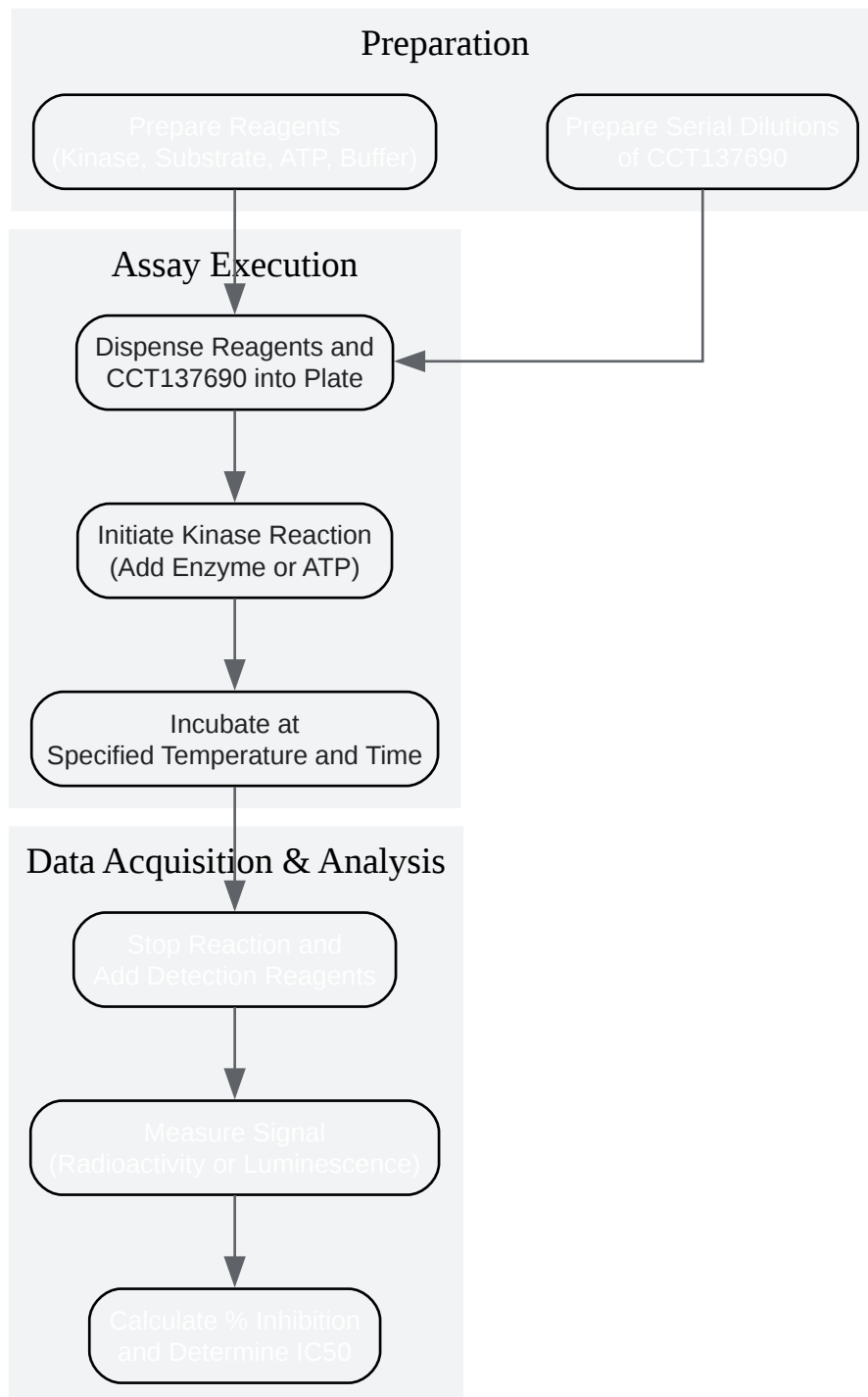
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- Luminometer plate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of CCT137690 in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Assay Plate Setup (per well):
 - Add 2.5 µL of the test compound or control to the appropriate wells.
 - Add 5 µL of a mixture containing the kinase substrate and ATP in kinase assay buffer. The optimal ATP concentration should be near the K_m value for the specific kinase.
 - To initiate the reaction, add 2.5 µL of the diluted Aurora kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of kinase assay buffer without the enzyme to the "Blank" wells.
- Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
- Signal Detection:
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of CCT137690 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro kinase assay to evaluate an inhibitor.



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Caption: General In Vitro Kinase Assay Workflow.

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